molecular formula C14H28O4 B14447438 (1,1,3,3-Tetraethoxypropan-2-yl)cyclopropane CAS No. 77326-72-8

(1,1,3,3-Tetraethoxypropan-2-yl)cyclopropane

Cat. No.: B14447438
CAS No.: 77326-72-8
M. Wt: 260.37 g/mol
InChI Key: VKABQOLLEANCSV-UHFFFAOYSA-N
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Description

(1,1,3,3-Tetraethoxypropan-2-yl)cyclopropane is a chemical compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This particular compound is characterized by the presence of a cyclopropane ring substituted with a 1,1,3,3-tetraethoxypropan-2-yl group. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1,3,3-Tetraethoxypropan-2-yl)cyclopropane can be achieved through several methods. One common approach involves the reaction of carbenes with alkenes or cycloalkenes. Carbenes, such as methylene, react with the double bond in alkenes to form cyclopropane rings . This reaction is typically carried out under controlled conditions using reagents like diazomethane, which decomposes to form methylene.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar carbene reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, the use of catalysts can enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

(1,1,3,3-Tetraethoxypropan-2-yl)cyclopropane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.

    Substitution: The ethoxy groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alcohols.

Scientific Research Applications

(1,1,3,3-Tetraethoxypropan-2-yl)cyclopropane has several scientific research applications:

Mechanism of Action

The mechanism of action of (1,1,3,3-Tetraethoxypropan-2-yl)cyclopropane involves its interaction with molecular targets through its reactive cyclopropane ring. The ring strain in cyclopropane makes it highly reactive, allowing it to participate in various chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. Additionally, the ethoxy groups can undergo hydrolysis, releasing ethanol and forming new functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,1,3,3-Tetraethoxypropan-2-yl)cyclopropane is unique due to the presence of both a cyclopropane ring and tetraethoxypropane substituents. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

77326-72-8

Molecular Formula

C14H28O4

Molecular Weight

260.37 g/mol

IUPAC Name

1,1,3,3-tetraethoxypropan-2-ylcyclopropane

InChI

InChI=1S/C14H28O4/c1-5-15-13(16-6-2)12(11-9-10-11)14(17-7-3)18-8-4/h11-14H,5-10H2,1-4H3

InChI Key

VKABQOLLEANCSV-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(C1CC1)C(OCC)OCC)OCC

Origin of Product

United States

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